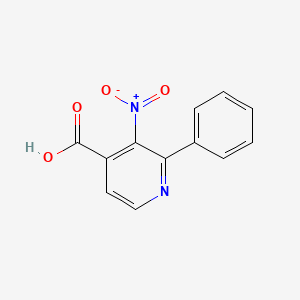

3-Nitro-2-phenylpyridine-4-carboxylic acid

描述

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound represents a sophisticated arrangement of functional groups around a central pyridine ring system. The compound possesses the molecular formula C₁₂H₈N₂O₄ with a molecular weight of 244.20 grams per mole. The structural complexity arises from the strategic positioning of three distinct substituents that create significant electronic interactions and influence the overall molecular geometry.

Crystallographic analysis reveals that this compound crystallizes in the triclinic crystal system with space group P-1. The unit cell parameters demonstrate the low symmetry characteristic of this crystal system, with cell lengths of a = 7.7644(2) Ångströms, b = 8.7396(3) Ångströms, and c = 9.6184(3) Ångströms. The cell angles deviate significantly from 90 degrees, with alpha = 108.0280(10) degrees, beta = 96.346(2) degrees, and gamma = 107.648(2) degrees, reflecting the complex packing arrangements of the molecules within the crystal lattice.

The crystallographic refinement results indicate high-quality structural determination, with an R factor for observed reflections of 0.0439 and a weighted R factor of 0.1133. These values demonstrate excellent agreement between the observed and calculated structure factors, confirming the reliability of the structural model. The data collection was performed at 120(2) Kelvin, providing precise atomic positions and thermal parameters that enable detailed analysis of intermolecular interactions and molecular conformations.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Cell Length a | 7.7644(2) Å |

| Cell Length b | 8.7396(3) Å |

| Cell Length c | 9.6184(3) Å |

| Cell Angle Alpha | 108.0280(10)° |

| Cell Angle Beta | 96.346(2)° |

| Cell Angle Gamma | 107.648(2)° |

| Temperature | 120(2) K |

| R Factor (Observed) | 0.0439 |

| Weighted R Factor (Observed) | 0.1133 |

The molecular geometry analysis reveals significant deviations from planarity due to steric interactions between the substituents. The phenyl ring attached at position 2 of the pyridine system exhibits a specific dihedral angle relative to the pyridine plane, influenced by both electronic and steric factors. The nitro group at position 3 introduces additional complexity through its electron-withdrawing effects and potential for forming intermolecular interactions through its oxygen atoms.

The carboxylic acid functionality at position 4 plays a crucial role in the crystal packing through hydrogen bonding interactions. The carboxyl group can participate in classical hydrogen bonds, forming dimeric or chain-like structures that stabilize the crystal lattice. These hydrogen bonding patterns significantly influence the physical properties of the compound and its potential applications in supramolecular chemistry.

The planar nature of the pyridine ring system, combined with the aromatic phenyl substituent, enables extensive π-π stacking interactions between adjacent molecules in the crystal structure. These non-covalent interactions contribute to the overall stability of the crystal and influence the compound's solid-state properties, including melting point and solubility characteristics.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound represents a fascinating aspect of its structural chemistry, particularly involving the potential for nitro-aci nitro tautomerism and keto-enol equilibria related to the carboxylic acid functionality. Tautomerism in nitro compounds requires the presence of at least one alpha-hydrogen adjacent to the nitro group, which can migrate to form the aci-nitro form. However, the specific substitution pattern in this compound presents unique considerations for tautomeric behavior.

The nitro group positioned at the 3-position of the pyridine ring lacks adjacent hydrogen atoms that would typically enable nitro-aci nitro tautomerism. This structural feature stabilizes the nitro form and prevents the formation of the aci-nitro tautomer, which would require hydrogen migration from the carbon bearing the nitro group. The absence of this tautomeric pathway contributes to the chemical stability of the compound under normal conditions.

The carboxylic acid functionality at position 4 introduces potential for proton transfer processes, particularly in the presence of basic conditions or specific solvents. The carboxyl group can exist in equilibrium between its protonated and deprotonated forms, depending on the pH of the environment. This behavior significantly influences the compound's solubility properties and its ability to form coordination complexes with metal ions.

Comparative analysis with related pyridinecarboxylic acid derivatives reveals important structure-activity relationships in tautomeric behavior. Studies of 4-hydroxy-3-pyridinecarboxylic acid derivatives demonstrate that the vicinal positioning of hydroxyl and carboxylate groups can lead to intramolecular hydrogen bonding and facilitate proton transfer between these functional groups. The presence of the phenyl group at position 2 in the target compound creates a different electronic environment that may influence the acidity of the carboxyl group and its participation in hydrogen bonding networks.

The electronic effects of the nitro group significantly influence the tautomeric equilibria through its strong electron-withdrawing properties. The nitro group reduces electron density in the pyridine ring, making the carboxylic acid more acidic and potentially affecting the stability of different ionic forms. This electronic influence extends throughout the molecular framework, affecting bond lengths, bond angles, and overall molecular geometry.

| Tautomeric Form | Stability Factor | Electronic Influence |

|---|---|---|

| Nitro Form | High (no α-H available) | Strong electron withdrawal |

| Aci-nitro Form | Not observed | Not applicable |

| Carboxyl Form | pH dependent | Influenced by nitro group |

| Carboxylate Form | pH dependent | Enhanced by nitro group |

Solvent effects play a crucial role in determining the preferred tautomeric forms and their relative populations. Polar protic solvents can stabilize ionic forms through hydrogen bonding and solvation effects, while non-polar solvents tend to favor neutral molecular forms. The complex interplay between intramolecular electronic effects and intermolecular solvent interactions determines the overall tautomeric behavior in solution.

Temperature effects on tautomeric equilibria provide additional insights into the energetics of different molecular forms. Higher temperatures generally favor forms with higher entropy, while lower temperatures stabilize the most thermodynamically stable forms. The rigid molecular framework of this compound limits conformational flexibility, reducing the temperature dependence of tautomeric equilibria compared to more flexible molecules.

Electronic Structure and Charge Distribution Patterns

The electronic structure of this compound exhibits complex charge distribution patterns resulting from the interplay between multiple electron-withdrawing and electron-donating substituents on the pyridine ring system. The nitro group at position 3 serves as a powerful electron-withdrawing group through both inductive and resonance effects, significantly perturbing the electron density distribution throughout the molecular framework.

The aromatic pyridine ring system provides the fundamental electronic framework, with the nitrogen atom contributing both sigma and pi electrons to the aromatic system. The electronegative nitrogen atom creates an inherent dipole moment in the ring, with reduced electron density at positions ortho and para to the nitrogen atom. This electronic bias is further enhanced by the presence of the nitro group, which amplifies the electron deficiency in the ring system.

The phenyl substituent at position 2 introduces additional complexity through its own aromatic pi system and potential for conjugative interactions with the pyridine ring. The dihedral angle between the phenyl and pyridine rings determines the extent of pi-orbital overlap and electronic communication between these aromatic systems. When these rings are coplanar or nearly coplanar, extended conjugation can occur, delocalizing electron density across both aromatic systems.

Computational analysis using density functional theory methods reveals the detailed charge distribution patterns and molecular orbital characteristics. The highest occupied molecular orbital typically involves pi orbitals distributed across both aromatic rings, while the lowest unoccupied molecular orbital shows significant contribution from the nitro group's antibonding orbitals. These orbital patterns directly influence the compound's spectroscopic properties and chemical reactivity.

The carboxylic acid functionality at position 4 contributes to the overall electronic structure through its carbonyl group's electron-withdrawing effects and the potential for hydrogen bonding interactions. The carbonyl carbon exhibits significant positive charge character, making it susceptible to nucleophilic attack under appropriate conditions. The hydroxyl group of the carboxyl functionality can participate in hydrogen bonding, affecting both intramolecular and intermolecular electronic interactions.

| Functional Group | Electronic Effect | Charge Distribution Impact |

|---|---|---|

| Nitro Group (-NO₂) | Strong electron withdrawal | Reduces ring electron density |

| Phenyl Group | Electron donation through resonance | Increases conjugation |

| Carboxyl Group (-COOH) | Moderate electron withdrawal | Localizes positive charge |

| Pyridine Nitrogen | Electron withdrawal | Creates ring dipole moment |

The overall dipole moment of the molecule results from the vector sum of individual bond dipoles and the asymmetric charge distribution. The nitro group contributes a significant dipole component, oriented from the carbon atom toward the nitrogen-oxygen bonds. The carboxyl group adds another dipole component, while the pyridine nitrogen creates an additional contribution. The phenyl group, being relatively electron-neutral, primarily affects the overall molecular polarizability rather than contributing significantly to the permanent dipole moment.

Electrostatic potential mapping reveals regions of positive and negative charge accumulation throughout the molecular surface. The nitro group oxygen atoms exhibit significant negative electrostatic potential, making them favorable sites for hydrogen bond acceptance and electrophilic interactions. Conversely, the hydrogen atoms, particularly those on the phenyl ring and the carboxyl group, display positive electrostatic potential and serve as potential hydrogen bond donors.

The aromaticity of the pyridine ring system can be quantitatively assessed using the Bird index, which considers bond length alternation and provides a measure of aromatic character. The presence of electron-withdrawing substituents generally reduces aromaticity by disturbing the uniform electron distribution characteristic of aromatic systems. In this compound, the cumulative effect of multiple substituents creates a complex pattern of aromatic perturbation that influences both chemical reactivity and physical properties.

Charge transfer interactions between different regions of the molecule contribute to the overall stability and influence spectroscopic properties. The electron-rich phenyl ring can act as an electron donor to the electron-deficient pyridine ring, particularly when geometric constraints allow for optimal orbital overlap. These intramolecular charge transfer processes affect absorption spectra, fluorescence properties, and chemical reactivity patterns.

The electronic structure analysis provides crucial insights for understanding the compound's potential applications in materials science and pharmaceutical chemistry. The unique charge distribution patterns and electronic properties make this compound suitable for specific roles in supramolecular assemblies, coordination complexes, and bioactive molecular frameworks where precise electronic characteristics are essential for optimal performance.

属性

IUPAC Name |

3-nitro-2-phenylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)9-6-7-13-10(11(9)14(17)18)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMUJLIQLUVQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nitration of 2-Phenylpyridine-4-carboxylic Acid

Reagents and Conditions: The nitration typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions to avoid over-nitration or degradation of the starting material. The temperature is often maintained at low to moderate levels (e.g., 0–30 °C) to optimize regioselectivity and yield.

Industrial Scale Considerations: For large-scale production, continuous monitoring and control of reaction parameters such as temperature, acid concentration, and reaction time are essential. Advanced industrial equipment ensures safety and reproducibility. The crude nitrated product is purified by recrystallization or chromatographic techniques to achieve high purity standards.

Alternative Nitration Using N2O5 in Liquid SO2

Method Description: A notable alternative nitration method involves the use of dinitrogen pentoxide (N2O5) dissolved in liquid sulfur dioxide (SO2) at low temperatures (around –11 °C). This approach offers higher yields and better regioselectivity compared to traditional mixed acid nitration.

Mechanistic Insights: The nitration proceeds via formation of N-nitropyridinium intermediates, followed by intramolecular migration of the nitro group facilitated by hydrogen sulfite ions. This method avoids electrophilic aromatic substitution on the phenyl ring, thus preserving the phenyl substituent intact.

Yields and Selectivity: For 4-phenylpyridine derivatives, nitration with N2O5/SO2 yields predominantly the 3-nitro substituted product with minimal side reactions. This method has been reported to give yields significantly higher than the classical mixed acid nitration (e.g., 31–68% versus 4% in some cases).

Detailed Reaction Conditions and Comparative Data

| Preparation Method | Reagents | Temperature (°C) | Yield (%) | Selectivity Notes | Purification Method |

|---|---|---|---|---|---|

| Mixed Acid Nitration | HNO3 / H2SO4 | 0–30 | ~30–50 | Possible over-nitration, phenyl ring nitration | Recrystallization, chromatography |

| N2O5 in Liquid SO2 Nitration | N2O5 / SO2 | –11 | 31–68 | High regioselectivity for 3-nitro substitution | Recrystallization |

| Catalytic Nitration (Pd or Cu catalysts) | Pd/C or Cu catalysts with nitrating agents | 80–120 | Variable | Used in multi-step syntheses involving cross-coupling | Chromatography |

Synthetic Route Summary

Starting Material Preparation: 2-Phenylpyridine-4-carboxylic acid is synthesized or commercially obtained as the precursor.

Nitration Step: The precursor undergoes nitration using either classical mixed acid or N2O5/SO2 methods to selectively introduce the nitro group at the 3-position of the pyridine ring.

Purification: The crude nitro compound is purified by recrystallization from suitable solvents or by chromatographic techniques to isolate pure this compound.

Mechanistic and Kinetic Insights

The nitration via N2O5/SO2 involves the formation of N-nitropyridinium nitrate intermediates, which react with bisulfite ions to form dihydropyridine sulfonic acids. These intermediates rearrange and rearomatize to yield the nitro-substituted pyridine.

Kinetic studies indicate a first-order reaction with activation enthalpy around 18 kcal/mol and a slightly negative entropy of activation, supporting an intramolecular migration mechanism rather than a free radical pathway.

Summary Table of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Feasibility |

|---|---|---|---|

| Mixed Acid Nitration | Simple, widely used | Lower selectivity, side reactions | Common but requires control |

| N2O5/SO2 Nitration | Higher yield, better regioselectivity | Requires handling of toxic gases | Suitable for specialized labs |

| Catalytic Cross-Coupling + Nitration | Enables multi-step functionalization | More complex, catalyst cost | Useful in advanced synthesis |

化学反应分析

Types of Reactions

3-Nitro-2-phenylpyridine-4-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Hydrolysis: The carboxylic acid group can be hydrolyzed to form the corresponding carboxylate salt in the presence of a base.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

Substitution Reagents: Halogens, alkylating agents.

Hydrolysis Conditions: Aqueous base (e.g., sodium hydroxide) at elevated temperatures.

Major Products Formed

Reduction: 3-Amino-2-phenylpyridine-4-carboxylic acid.

Substitution: Various substituted derivatives depending on the substituent introduced.

Hydrolysis: Carboxylate salts.

科学研究应用

3-Nitro-2-phenylpyridine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 3-Nitro-2-phenylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

The piperidine ring in 1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid introduces conformational flexibility, which may enhance bioavailability compared to the rigid pyridine core of the target compound .

This contrasts with the nitro (-NO₂) group in the target compound, which primarily withdraws electrons . The amino (-NH) group in the same compound enables hydrogen bonding, a feature absent in the target compound, which relies on nitro and carboxylic acid groups for interactions.

Biological and Industrial Relevance

- Compounds with trifluoromethyl groups (e.g., and ) are often prioritized in drug design for their resistance to oxidative metabolism, whereas the target compound’s phenyl group may offer simpler synthetic routes.

- The carboxylic acid position (e.g., pyridine-4-COOH vs. pyridine-3-COOH) influences intermolecular interactions, such as crystal packing in solid-state formulations or coordination with metal catalysts.

Research Findings and Limitations

- Evidence Gaps : Direct pharmacological or toxicological data for this compound are absent in the provided sources. Comparisons rely on structural analogs and inferred properties.

- Synthetic Feasibility : The target compound’s nitro and carboxylic acid groups may complicate synthesis due to competing reactivity, whereas analogs with piperidine or trifluoromethyl groups (e.g., ) might require specialized fluorination or ring-closure techniques.

生物活性

3-Nitro-2-phenylpyridine-4-carboxylic acid is an organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

With a molecular weight of approximately 244.2 g/mol, it features a pyridine ring substituted with a nitro group at position 3, a phenyl group at position 2, and a carboxylic acid group at position 4. Its unique arrangement contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is attributed to several mechanisms:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease processes.

- Cellular Interaction : It has been shown to affect cellular signaling pathways, which can lead to altered cell proliferation and apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16.5 |

| Bacillus cereus | 12.4 |

| Escherichia coli | 16.1 |

| Klebsiella pneumoniae | 16.4 |

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Notably, it has shown activity against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These findings indicate that the compound can inhibit cell growth and induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Study on Antifibrotic Activity

In a recent study, derivatives of this compound were synthesized and evaluated for their antifibrotic activity. The compounds displayed significant inhibition of human hepatic stellate cells activation, suggesting potential therapeutic applications in liver fibrosis .

Neuroprotective Effects

Another study highlighted the neuroprotective effects of similar pyridine derivatives against oxidative stress-induced neuronal damage. The compounds were shown to improve calcium homeostasis in neuroblastoma cells, indicating their potential for treating neurodegenerative diseases .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-Nitro-2-phenylpyridine-4-carboxylic acid, and what catalysts are typically employed?

- Answer: Synthesis often involves multi-step reactions, such as condensation of substituted benzaldehydes with aminopyridine derivatives, followed by nitration and cyclization. Catalysts like palladium (for cross-coupling) or copper (for Ullmann-type reactions) are used in specific steps. Solvents such as dimethylformamide (DMF) or toluene are common, with reaction temperatures optimized between 80–120°C. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the nitro-substituted product .

Q. What safety precautions are recommended when handling nitro-substituted pyridinecarboxylic acids?

- Answer: Avoid inhalation of dust or vapors; use fume hoods and PPE (gloves, lab coats, goggles). In case of skin contact, wash immediately with soap and water. For spills, collect material in sealed containers and dispose via chemical incineration. Storage should be in airtight, light-resistant containers under dry conditions .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Answer: Key techniques include:

- NMR: 1H NMR for aromatic proton splitting patterns (e.g., nitro group deshielding), 13C NMR for carboxylic carbon (~170 ppm).

- IR Spectroscopy: Bands for nitro (-NO₂, ~1520 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹).

- Mass Spectrometry: High-resolution MS to confirm molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the nitro-substitution step to improve yield and purity?

- Answer: Systematic parameter screening is recommended:

- Catalyst Optimization: Test Pd/Cu ratios or alternative catalysts (e.g., Fe-based) to reduce side reactions.

- Solvent Effects: Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to stabilize intermediates.

- Temperature Control: Use microwave-assisted synthesis for rapid, uniform heating. Monitor reaction progress via TLC or HPLC to terminate at peak yield .

Q. What analytical strategies resolve contradictory solubility data reported for this compound in different solvents?

- Answer:

- Controlled Replication: Repeat solubility tests under standardized conditions (e.g., 25°C, inert atmosphere).

- Gravimetric Analysis: Measure saturation points in solvents like ethanol, DMSO, or aqueous buffers.

- Reference Databases: Cross-check with NIST solubility data for structurally related pyridinecarboxylic acids .

Q. How can computational methods predict the reactivity of this compound in drug discovery contexts?

- Answer:

- DFT Calculations: Model electron density maps to identify reactive sites (e.g., nitro group electrophilicity).

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock.

- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What challenges arise in characterizing structural isomers of nitro-phenylpyridinecarboxylic acids, and how are they addressed?

- Answer:

- Challenge: Overlapping NMR peaks due to similar substituent environments.

- Solution: Use 2D NMR (e.g., COSY, HSQC) to resolve coupling patterns. Pair with X-ray crystallography for unambiguous confirmation.

- Advanced MS/MS: Differentiate isomers via collision-induced dissociation (CID) fragmentation pathways .

Methodological Considerations

Q. How should researchers handle stability issues during long-term storage of nitro-substituted pyridinecarboxylic acids?

- Answer:

- Storage Conditions: Use amber vials under nitrogen atmosphere at –20°C to prevent hydrolysis or photodegradation.

- Stability Monitoring: Perform periodic HPLC analysis to detect degradation products (e.g., nitro reduction to amine).

- Lyophilization: For aqueous solutions, lyophilize to a stable powder form .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。